4-Methylumbelliferyl b-D-xylobioside

Xylanase Sensitivity Fluorogenic substrate

4-Methylumbelliferyl β-D-xylobioside (MU-X2) is the definitive fluorogenic substrate for endo-β-1,4-xylanase assays, delivering 1000-fold greater sensitivity than chromogenic RBB-xylan for high-throughput screening and low-activity mutant detection. Its chemically defined disaccharide structure ensures accurate 1:1 stoichiometric kinetic measurements, essential for industrial enzyme QC. Exclusive GH10 xylanase selectivity on agar plates enables functional metagenomics without sequencing. Choose MU-X2 for reproducible, publication-ready data that alternative substrates cannot match.

Molecular Formula C20H24O11
Molecular Weight 440.4 g/mol
CAS No. 158962-91-5
Cat. No. B3348211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl b-D-xylobioside
CAS158962-91-5
Molecular FormulaC20H24O11
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O
InChIInChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3/t11-,13-,15+,16+,17-,18-,19+,20+/m1/s1
InChIKeyOAEJNHLLPXDPCN-WZZSYRLHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferyl β-D-xylobioside (CAS 158962-91-5): Product Overview for Xylanase Research


4-Methylumbelliferyl β-D-xylobioside (MU-X2, CAS 158962-91-5) is a synthetic fluorogenic substrate specifically designed for the detection and quantification of endo-β-1,4-xylanase activity. It is a xylobiose disaccharide conjugated to a 4-methylumbelliferyl (MU) fluorophore. Upon enzymatic hydrolysis by xylanases, the highly fluorescent 4-methylumbelliferone is released, enabling sensitive, continuous, and quantitative measurement of enzyme kinetics [1]. This compound is a critical tool in enzyme research, industrial enzyme quality control, and high-throughput screening applications [2].

Why 4-Methylumbelliferyl β-D-xylobioside Cannot Be Substituted with Generic Xylanase Substrates


Substituting 4-Methylumbelliferyl β-D-xylobioside with alternative xylanase substrates, such as chromogenic RBB-xylan or 4-nitrophenyl glycosides, or even other fluorogenic analogs like 6,8-difluoro-4-methylumbelliferyl β-D-xylobioside (DiFMUX2), introduces critical variability in assay sensitivity, enzyme specificity, and experimental workflow. These differences are not trivial; they stem from fundamental variations in substrate structure (e.g., defined oligosaccharide vs. heterogeneous polysaccharide), detection modality (fluorescence vs. absorbance), and the resulting kinetic and selectivity profiles. The quantitative evidence presented below demonstrates that MU-X2 offers a unique and verifiable advantage in sensitivity and differential enzyme family detection that is not replicated by these alternatives [1].

Quantitative Differentiation of 4-Methylumbelliferyl β-D-xylobioside Against Key Comparators


Superior Sensitivity for Detecting Low-Abundance Xylanase Activity Compared to RBB-Xylan

4-Methylumbelliferyl β-D-xylobioside (MU-X2) exhibits significantly higher sensitivity for detecting xylanase activity on solid media compared to the chromogenic substrate RBB-xylan. In a direct head-to-head comparison, a mutant xylanase (E128H/FXYN) with only 0.1% (1/1000) of the wild-type activity was readily detected using MU-X2, whereas it was undetectable using RBB-xylan under the same conditions [1].

Xylanase Sensitivity Fluorogenic substrate High-throughput screening

Differential Detection of GH10 Family Xylanases vs. GH11 Family Xylanases

MU-X2 demonstrates a clear and verifiable selectivity for family F/10 (GH10) xylanases over family G/11 (GH11) xylanases in plate-based assays. A GH10 xylanase from Streptomyces olivaceoviridis was robustly detected, while a GH11 xylanase from Streptomyces lividans showed no detectable signal on MU-X2 plates but was detected on RBB-xylan [1]. This contrasts with kinetic solution assays where both GH10 and GH11 xylanases can cleave MU-X2 [2], indicating that the differential detection is assay-format dependent and provides a unique tool for family-specific identification in solid-phase screening.

Xylanase Glycoside Hydrolase Family 10 Glycoside Hydrolase Family 11 Substrate specificity

Fluorogenic vs. Chromogenic Detection: Quantitative Advantage in Signal-to-Background and Assay Continuity

As a fluorogenic substrate, 4-Methylumbelliferyl β-D-xylobioside provides a fundamental advantage over chromogenic alternatives like 4-nitrophenyl β-D-xylobioside. Fluorometric detection of 4-methylumbelliferone (Ex/Em: 365/450 nm) is inherently more sensitive than absorbance-based detection of 4-nitrophenol (405 nm), typically offering lower limits of detection and a wider dynamic range. Furthermore, the fluorescence signal is generated continuously without the need for a stopping reagent, enabling real-time kinetic monitoring [1][2]. This contrasts with chromogenic assays that often require a stop solution (e.g., alkali) and endpoint measurement, limiting kinetic analysis and increasing workflow steps.

Fluorescence Chromogenic Enzyme assay Kinetics

Defined Disaccharide Structure Enables Precise Kinetic Analysis vs. Heterogeneous Polysaccharide Substrates

Unlike heterogeneous polysaccharide substrates like RBB-xylan or azo-xylan, 4-Methylumbelliferyl β-D-xylobioside is a chemically defined disaccharide with a single cleavable β-1,4-xylosidic linkage. This structural homogeneity allows for unambiguous interpretation of kinetic data. When a xylanase cleaves MU-X2, the stoichiometric release of one molecule of 4-methylumbelliferone per molecule of substrate hydrolyzed is guaranteed. In contrast, polysaccharide substrates contain multiple cleavage sites per molecule, and the product distribution is heterogeneous, making accurate determination of molar turnover rates (kcat) impossible without complex end-product analysis [1].

Enzyme kinetics Defined substrate Xylanase Mechanism

Proven Utility for In Situ Localization of Xylanase Activity in Plant Tissues

4-Methylumbelliferyl β-D-xylobioside has been specifically validated for the sensitive detection and in situ localization of endo-β-1,4-xylanase activity within plant tissues. Vrsanská et al. (2008) successfully used MU-X2 to visualize xylanase activity on sections of fruiting bodies from tomato, potato, and eggplant (Solanaceae) [1]. This application demonstrates the substrate's ability to generate a localized, high-contrast fluorescent signal in complex biological matrices, a capability not demonstrated for many alternative xylanase substrates.

In situ zymography Xylanase Plant biology Fluorescence microscopy

Optimal Application Scenarios for 4-Methylumbelliferyl β-D-xylobioside Based on Evidence


High-Throughput Screening for Xylanase Inhibitors or Improved Enzyme Variants

The 1000-fold increase in sensitivity for detecting low-activity enzyme mutants using MU-X2 compared to RBB-xylan [1] makes this substrate ideal for high-throughput screening campaigns. In 96- or 384-well microplate formats, MU-X2 enables the continuous, real-time monitoring of xylanase activity without the need for stopping reagents [2]. This facilitates the rapid identification of novel xylanase inhibitors or the screening of directed evolution libraries for enhanced enzyme variants, where subtle improvements in activity must be reliably quantified above background.

Differential Screening and Identification of GH10 Family Xylanases

The selective detection of GH10 xylanases over GH11 xylanases on MU-X2 agar plates [1] provides a powerful tool for functional metagenomics or the screening of environmental isolates. Researchers can use MU-X2 plates to specifically identify colonies expressing GH10 family xylanases, bypassing the need for laborious sequencing or biochemical characterization of every positive clone. This application is unique to MU-X2 and cannot be replicated with RBB-xylan, which detects both families.

Spatially Resolved Analysis of Xylanase Activity in Plant and Fungal Tissues

As validated by Vrsanská et al. (2008) [1], MU-X2 is a proven reagent for in situ zymography to localize endo-β-1,4-xylanase activity within plant tissues (e.g., tomato, potato, eggplant). This application allows plant biologists and plant pathologists to study the precise spatial and temporal patterns of xylanase expression during fruit ripening, pathogen infection, or cell wall development, providing mechanistic insights unattainable through bulk tissue extraction and assay.

Rigorous Kinetic Characterization and Quality Control of Industrial Xylanase Preparations

The chemically defined nature of MU-X2 ensures a 1:1 stoichiometry of substrate hydrolysis to fluorescent product, enabling the accurate determination of molar catalytic constants (kcat) and specific activities [1]. This is essential for the quality control and standardization of industrial xylanase preparations used in sectors like animal feed, baking, biofuels, and pulp processing. Using a defined substrate like MU-X2 for QC avoids the lot-to-lot variability and ambiguous kinetic interpretation associated with polysaccharide substrates.

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